molecular formula C15H12ClNO B3048259 Oxazole, 4-(chloromethyl)-5-methyl-2-(2-naphthalenyl)- CAS No. 162705-57-9

Oxazole, 4-(chloromethyl)-5-methyl-2-(2-naphthalenyl)-

Cat. No.: B3048259
CAS No.: 162705-57-9
M. Wt: 257.71 g/mol
InChI Key: HMNCLDWXFRTEQR-UHFFFAOYSA-N
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Description

Oxazole, 4-(chloromethyl)-5-methyl-2-(2-naphthalenyl)- is a heterocyclic compound that contains an oxazole ring substituted with a chloromethyl group at the 4-position, a methyl group at the 5-position, and a naphthalenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazole, 4-(chloromethyl)-5-methyl-2-(2-naphthalenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthylamine with chloroacetyl chloride to form an intermediate, which is then cyclized in the presence of a base to yield the desired oxazole derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction parameters such as solvent choice, reaction time, and purification techniques is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Oxazole, 4-(chloromethyl)-5-methyl-2-(2-naphthalenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted oxazole derivatives, while oxidation can lead to the formation of oxazole-2-carboxylic acids .

Scientific Research Applications

Oxazole, 4-(chloromethyl)-5-methyl-2-(2-naphthalenyl)- has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural features make it a potential candidate for studying biological interactions and pathways.

    Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Oxazole, 4-(chloromethyl)-5-methyl-2-(2-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The naphthalenyl group may enhance the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives with different substituents, such as:

Uniqueness

Oxazole, 4-(chloromethyl)-5-methyl-2-(2-naphthalenyl)- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the chloromethyl group allows for versatile chemical modifications, while the naphthalenyl group enhances its potential interactions with biological targets .

Properties

IUPAC Name

4-(chloromethyl)-5-methyl-2-naphthalen-2-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO/c1-10-14(9-16)17-15(18-10)13-7-6-11-4-2-3-5-12(11)8-13/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNCLDWXFRTEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC3=CC=CC=C3C=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40478800
Record name 4-chloromethyl-5-methyl-2-(2-naphthyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40478800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162705-57-9
Record name 4-chloromethyl-5-methyl-2-(2-naphthyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40478800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

40 g of 4,5-dimethyl-2-naphthalen-2-yloxazole 3-oxide are dissolved in 200 ml of chloroform, 16.7 ml of phosphorus oxychloride are added and the mixture is heated under reflux for 30 minutes. The reaction mixture is cooled to 0° C., a slightly alkaline pH is established using ammonia and the mixture is extracted three times with in each case 500 ml of ethyl acetate. The combined organic phases are washed with water and dried over MgSO4 and the solvent is then removed under reduced pressure. The residue is purified on silica gel using the mobile phase n-heptane:ethyl acetate=80:1=>5:1. This gives 10.6 g of 4-chloromethyl-5-methyl-2-naphthalen-2-yloxazole as a colorless solid. C15H12ClNO (257.72), MS(ESI): 258 (M+H+).
Name
4,5-dimethyl-2-naphthalen-2-yloxazole 3-oxide
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
16.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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